Cas no 887144-97-0 (Togni’s Reagent)

Togni’s Reagent structure
Togni’s Reagent structure
Product Name:Togni’s Reagent
Numero CAS:887144-97-0
MF:C10H10F3IO
MW:330.085485935211
MDL:MFCD10567056
CID:69334
PubChem ID:87561099
Update Time:2025-11-06

Togni’s Reagent Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • Togni's Reagent
    • 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, Tognis Reagent
    • 3,3-dimethyl-1-(trifluoromethyl)-1λ<sup>3</sup>,2-benziodoxole
    • Togni Reagent
    • Togni’s Reagent
    • 1,2-Benziodoxole, 3,3-dimethyl-1-(trifluoromethyl)-
    • 3OK0E02MT6
    • compound 1, Togni reagent I
    • 3,3-dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda3,2-benziodoxole
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodox
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (ACI)
    • 3,3-Dimethyl-1-trifluoromethyl-1,2-benzoiodoxole
    • MDL: MFCD10567056
    • Inchi: 1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3
    • Chiave InChI: HVAPLSNCVYXFDQ-UHFFFAOYSA-N
    • Sorrisi: FC(I1C2C(=CC=CC=2)C(C)(C)O1)(F)F

Proprietà calcolate

  • Massa esatta: 329.97300
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 252
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 9.2
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 4

Proprietà sperimentali

  • Colore/forma: Polvere di cristallo bianco - giallo molto chiaro
  • Punto di fusione: 75-79 °C
  • PSA: 9.23000
  • LogP: 4.06270

Togni’s Reagent Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H228-H315-H319-H335
  • Dichiarazione di avvertimento: P210-P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN1325 - class 4.1 - PG 3 - Flammable solids, organic, n.o.s., HI: all
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36/37
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:4.1
  • PackingGroup:
  • Condizioni di conservazione:2-8°C
  • Frasi di rischio:R36/37/38

Togni’s Reagent Dati doganali

  • CODICE SA:29349990

Togni’s Reagent Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
754218-100MG
Togni’s Reagent
887144-97-0 98%
100MG
449.37 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
754218-500MG
Togni’s Reagent
887144-97-0 98%
500MG
¥1382.35 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T831046-5g
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
5g
¥1,098.00 2022-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2624-5G
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
887144-97-0 >97.0%(HPLC)
5g
¥1720.00 2024-04-15
Fluorochem
044422-1g
Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
1g
£39.00 2022-03-01
Fluorochem
044422-5g
Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
5g
£150.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696641-250MG
Togni’s Reagent
887144-97-0
250mg
¥943.44 2023-11-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696641-1G
Togni’s Reagent
887144-97-0
1g
¥3531.44 2023-11-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696641-5G
Togni’s Reagent
887144-97-0
5g
¥6848.78 2023-11-28
Chemenu
CM369343-5g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 97%
5g
$198 2023-02-01

Togni’s Reagent Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Riferimento
Electrophilic Trifluoromethylation - Approaches with Hypervalent Iodine Compounds
Kieltsch, Iris, 2008, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  rt → -17 °C; 16 h, -17 °C; -17 °C → -12 °C; -12 °C → rt; 3 h, rt
Riferimento
Mild electrophilic trifluoromethylation of carbon- and sulfur-centered nucleophiles by a hypervalent iodine(III)-CF3 reagent
Kieltsch, Iris; Eisenberger, Patrick; Togni, Antonio, Angewandte Chemie, 2007, 46(5), 754-757

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  12 h, rt; rt → -10 °C
1.2 1 h, -10 °C
Riferimento
One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Matousek, Vaclav; Pietrasiak, Ewa; Schwenk, Rino; Togni, Antonio, Journal of Organic Chemistry, 2013, 78(13), 6763-6768

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, 23 °C
Riferimento
Connecting binuclear Pd(III) and mononuclear Pd(IV) chemistry by Pd-Pd bond cleavage
Powers, David C.; Lee, Eunsung; Ariafard, Alireza; Sanford, Melanie S.; Yates, Brian F.; et al, Journal of the American Chemical Society, 2012, 134(29), 12002-12009

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Riferimento
Supramolecular Aggregation of Perfluoroorganyl Iodane Reagents in the Solid State and in Solution
Liebing, Phil ; Pietrasiak, Ewa ; Otth, Elisabeth; Kalim, Jorna; Bornemann, Dustin; et al, European Journal of Organic Chemistry, 2018, 2018(27-28), 3771-3781

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Reagents: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
Riferimento
The Development of New Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Eisenberger, Patrick, 2007, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  1 h, rt; rt → -17 °C
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  -17 °C; 16 h, -17 °C; -17 °C → -12 °C; 3 h, -12 °C → rt; 3 h, rt
Riferimento
Preparation of a trifluoromethyl transfer agent: 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
Eisenberger, Patrick; Kieltsch, Iris; Koller, Raffael; Stanek, Kyrill; Togni, Antonio, Organic Syntheses, 2011, 88, 168-180

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hexamethylborazine ,  18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C → rt
1.4 10 min, rt
Riferimento
Borazine-CF3- Adducts for Rapid, Room Temperature, and Broad Scope Trifluoromethylation
Geri, Jacob B.; Wade Wolfe, Michael M.; Szymczak, Nathaniel K., Angewandte Chemie, 2018, 57(5), 1381-1385

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hexamethylborazine Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C; 0 °C → rt
1.4 10 min, rt
Riferimento
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; Szymczak, Nathaniel K., Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
Riferimento
The 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation
Muta, Ryuhei; Torigoe, Takeru ; Kuninobu, Yoichiro, Organic Letters, 2022, 24(44), 8218-8222

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
Riferimento
3-position-selective C-H trifluoromethylation of pyridine rings based on nucleophilic activation
Muta, Ryuhei; Torigoe, Takeru; Kuninobu, Yoichiro, ChemRxiv, 2022, 1, 1-6

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, rt
Riferimento
Novel 10-I-3 hypervalent iodine-based compounds for electrophilic trifluoromethylation
Eisenberger, Patrick; Gischig, Sebastian; Togni, Antonio, Chemistry - A European Journal, 2006, 12(9), 2579-2586

Togni’s Reagent Raw materials

Togni’s Reagent Preparation Products

Togni’s Reagent Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:887144-97-0)Togni’s Reagent
Numero d'ordine:A855051
Stato delle scorte:in Stock
Quantità:25.0g/50.0g/100.0g/250.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:53
Prezzo ($):255.0/496.0/965.0/1931.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:887144-97-0)Togni’s Reagent
A855051
Purezza:99%/99%/99%/99%
Quantità:25.0g/50.0g/100.0g/250.0g
Prezzo ($):255.0/496.0/965.0/1931.0
Email